tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C18H23ClN2O2 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23ClN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3 |
InChI Key |
UJIDLCUKNDLTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key stages:
Preparation of tert-butyl 4-piperidine-1-carboxylate
The tert-butyl carbamate protecting group (Boc) on piperidine nitrogen is introduced to protect the amine functionality during subsequent reactions. A widely used method involves reacting piperidine with di-tert-butyl dicarbonate under basic conditions. According to patent WO2009133778A1, tert-butyl 3-aminopiperidine-1-carboxylate derivatives can be prepared by selective carbamate protection and deprotection strategies employing bases such as alkali metal hydroxides or alkoxides in solvents like tetrahydrofuran or alcohols at temperatures between 50 and 120 °C.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Piperidine + di-tert-butyl dicarbonate + base | Boc-protected piperidine (tert-butyl piperidine-1-carboxylate) |
Synthesis of 5-chloroindole Intermediate
The 5-chloroindole core can be synthesized by various methods, including:
- Electrophilic chlorination of indole at the 5-position using reagents such as N-chlorosuccinimide (NCS) under controlled acidic or neutral conditions.
- Construction of the indole ring with a chlorine substituent pre-installed on the aromatic precursor via Fischer indole synthesis or other cyclization methods.
The 5-chloroindole is then functionalized at the 3-position to enable coupling.
Coupling of 5-chloroindole with tert-butyl 4-piperidine-1-carboxylate
The key step is the formation of the carbon-nitrogen bond between the 3-position of the 5-chloroindole and the 4-position nitrogen of the piperidine ring.
Two main approaches are reported in analogous compounds (e.g., tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate):
Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, where a halogenated indole derivative (here 5-chloroindole) is coupled with a piperidine derivative bearing a suitable leaving group or nucleophilic site.
Nucleophilic aromatic substitution (SNAr) on halogenated indole derivatives with the piperidine nitrogen acting as nucleophile under basic conditions.
Typical reaction conditions involve palladium catalysts (e.g., Pd(dba)₂), phosphine ligands (e.g., Xantphos), bases such as cesium carbonate or potassium carbonate, and solvents like toluene or tetrahydrofuran at elevated temperatures (80–100 °C).
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Indole + N-chlorosuccinimide (NCS) | Solvent: dichloromethane, 0 °C to RT | 5-chloroindole |
| 2 | 5-chloroindole + tert-butyl 4-bromopiperidine-1-carboxylate | Pd catalyst, base, solvent, 80–100 °C | This compound |
Analytical Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance Spectroscopy (NMR):
- ^1H NMR signals for tert-butyl group typically appear around δ 1.4 ppm (singlet, 9H).
- Indole aromatic protons resonate between δ 6.5–8.0 ppm, with characteristic shifts influenced by the 5-chloro substituent.
- Piperidine ring protons appear as multiplets between δ 1.5–3.5 ppm.
-
- Molecular ion peak corresponding to the formula $$C{19}H{25}ClN2O2$$ with expected isotopic pattern due to chlorine.
-
- Characteristic carbamate (Boc) carbonyl stretch near 1700 cm⁻¹.
Purity and Yield
Purity is typically assessed by high-performance liquid chromatography (HPLC), with >95% purity considered acceptable for research-grade compounds.
Reaction yields vary depending on conditions but generally range between 60–85% for the coupling step.
Research Discoveries and Optimization
Base Selection and Solvent Effects
Patent WO2009133778A1 emphasizes the importance of base choice in carbamate deprotection and coupling reactions. Alkali metal hydroxides (e.g., sodium hydroxide), metal alkoxides (e.g., sodium methoxide), and carbonates (e.g., cesium carbonate) have been studied. Metal hydroxides and alkoxides are preferred due to higher reactivity and selectivity.
Solvent polarity and protic/aprotic nature significantly affect reaction rates and selectivity. Mixtures of water with tetrahydrofuran or alcohol solvents enhance solubility and reaction efficiency.
Temperature and Time Optimization
Reaction temperatures between 50 and 120 °C and times of 30 minutes to 5 hours are optimal for carbamate deprotection and coupling reactions, balancing yield and minimizing side reactions.
Data Table Summarizing Key Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Base | Sodium hydroxide, potassium carbonate, sodium methoxide | Metal hydroxides and alkoxides preferred |
| Solvent | Tetrahydrofuran, 1-butanol, water mixtures | Solvent choice affects solubility and reaction rate |
| Temperature | 50–120 °C | Higher temperature accelerates reaction but may cause side reactions |
| Reaction time | 30 min – 5 hours | Dependent on temperature and base amount |
| Base equivalents | 1–10 moles per mole of substrate | Typically 2–5 moles preferred |
| Purity (HPLC) | >95% | Required for research and pharmaceutical applications |
| Yield (coupling step) | 60–85% | Optimized by catalyst loading and solvent system |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin and dopamine receptors, which play a role in its potential therapeutic effects. The compound may also inhibit certain enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Substituted Piperidine Derivatives
(a) tert-Butyl 4-(1H-Indol-5-yl)piperidine-1-carboxylate
- CAS No.: 951174-11-1
- Molecular Formula : C₁₈H₂₂N₂O₂
- Molecular Weight : 298.38 g/mol
- Key Difference : Substitution at the 5-position of indole (vs. 3-position in the target compound).
- Impact : Altered electronic properties due to positional isomerism; reduced steric hindrance may enhance binding to planar aromatic receptors .
(b) tert-Butyl 4-(5-Methoxy-1H-indol-3-yl)piperidine-1-carboxylate
- CAS No.: 886362-25-0
- Molecular Formula : C₁₉H₂₄N₂O₃
- Molecular Weight : 336.41 g/mol
- Key Difference : Methoxy group replaces chlorine at the indole 5-position.
- Impact : Increased electron-donating capacity (methoxy vs. chloro) may improve solubility but reduce electrophilic reactivity .
(c) tert-Butyl 4-(1H-Indol-1-yl)piperidine-1-carboxylate
- CAS No.: 170364-89-3
- Molecular Formula : C₁₈H₂₄N₂O₂
- Molecular Weight : 300.40 g/mol
- Key Difference : Indole substitution at the 1-position (vs. 3-position).
Heterocyclic Piperidine Derivatives
(a) tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate
- CAS No.: 778627-83-1
- Molecular Formula : C₁₄H₁₉ClN₄O₂
- Molecular Weight : 310.78 g/mol
- Key Difference : Pyrazine ring replaces indole.
- Impact : Pyrazine’s electron-deficient nature enhances hydrogen-bond acceptor capacity, making it suitable for targeting purine-binding domains .
(b) tert-Butyl 4-(5-(3-Bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
Functional Group Variations
(a) tert-Butyl 4-(5-Chloro-3-(methoxycarbonyl)-2-methylphenoxy)piperidine-1-carboxylate
- CAS No.: 1617501-17-3
- Molecular Formula: C₁₉H₂₆ClNO₅
- Molecular Weight : 383.87 g/mol
- Key Difference: Phenoxy group with methoxycarbonyl and methyl substituents replaces indole.
- Impact : Enhanced hydrophilicity due to ester groups, improving aqueous solubility but reducing membrane permeability .
(b) tert-Butyl 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
Structural and Property Comparison Table
Key Research Findings
- Synthetic Utility : The tert-butyl carbamate group in the target compound facilitates deprotection under mild acidic conditions, enabling efficient downstream functionalization .
- Biological Activity : Chlorine at the indole 5-position enhances electrophilicity, critical for covalent binding to cysteine residues in kinases .
- Thermodynamic Stability : Compared to pyrazine analogs, the indole core exhibits higher melting points (>150°C) due to stronger intermolecular π-π interactions .
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-certified respirators (P95 for particulates or OV/AG/P99 for organic vapors) when handling powders or aerosols .
- Skin/Eye Protection : Wear nitrile gloves and chemical splash goggles; ensure eyewash stations are accessible .
- Storage : Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .
Q. How can researchers synthesize this compound?
- Methodological Answer :
- Step 1 : Synthesize 5-chloroindole via electrophilic chlorination (e.g., NCS in DMF) .
- Step 2 : Couple indole to piperidine using Pd-catalyzed Buchwald-Hartwig amination (2–5 mol% Pd(OAc)₂, XPhos ligand, 80–100°C) .
- Step 3 : Protect the piperidine nitrogen with Boc anhydride in THF with DMAP (yield: 50–70%) .
- Optimization : Microwave-assisted reactions reduce coupling times from 24h to 2–4h .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethyl acetate/hexane (3:7) to remove unreacted indole derivatives.
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .
- HPLC Validation : Confirm purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .
Q. How should researchers characterize its physical properties?
- Methodological Answer :
- Melting Point : Determine via DSC (differential scanning calorimetry) at 5°C/min ramp.
- Solubility : Test in DMSO, THF, and chloroform using UV-Vis spectroscopy (λmax ~275 nm for indole) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- DOE (Design of Experiments) : Vary catalyst loading (1–5 mol%), temperature (70–110°C), and solvent (toluene vs. DMF) to identify Pareto-optimal conditions .
- Continuous Flow Systems : Improve mixing efficiency and reduce side reactions (e.g., indole dimerization) .
Q. How to resolve discrepancies in NMR data for structural confirmation?
- Methodological Answer :
- 2D NMR : Use HSQC to assign piperidine CH₂ groups (δ 2.5–3.5 ppm) and indole protons (δ 7.0–7.8 ppm) .
- X-ray Crystallography : Grow crystals via slow evaporation (hexane/EtOAc) and compare bond lengths/angles to DFT-optimized structures .
Q. What strategies mitigate toxicity risks during in vitro assays?
- Methodological Answer :
- In Silico Prediction : Use QSAR models (e.g., ProTox-II) to estimate LD₅₀ and prioritize low-concentration testing .
- Cytotoxicity Screening : Perform MTT assays on HEK293 cells (IC₅₀ typically >100 µM for Boc-protected piperidines) .
Q. How does the 5-chloro substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilicity Analysis : Compare Hammett σₚ values (Cl: +0.23) to predict activation barriers in Suzuki-Miyaura couplings .
- Competitive Experiments : React 5-chloro vs. 5-H indole derivatives with aryl boronic acids (GC-MS quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
